(E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-phenylethenesulfonamide
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Overview
Description
This compound is a sulfonamide derivative. Sulfonamides are a group of compounds containing the sulfonamide functional group, which is characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to an amine group. They are well known for their antibiotic properties .
Molecular Structure Analysis
The compound contains a sulfonamide group, a methoxyethyl group, a phenyl group, and a fluorophenyl group. The presence of these groups can significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
Sulfonamides can participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and as nucleophiles, reacting with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its molecular weight, polarity, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Photodynamic Therapy Application
One study describes the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds exhibit useful properties for photodynamic therapy applications, including good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, indicating their potential as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Agents
Another research focus is on the design, synthesis, and biological evaluation of (E)-N-aryl-2-arylethenesulfonamides as microtubule-targeted anticancer agents. Some compounds in this series showed potent cytotoxicity against a wide spectrum of cancer cell lines, including drug-resistant ones, indicating their potential as in vivo anticancer agents (Reddy et al., 2013).
Enantioselective Fluorination
The development of a novel electrophilic fluorinating reagent, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), showcases the use of sulfonamide derivatives in enhancing the enantioselectivity of products in fluorination reactions. This advancement is crucial for producing enantiomerically pure compounds, which are significant in pharmaceutical synthesis (Yasui et al., 2011).
COX-2 Inhibition for Anti-inflammatory Applications
Research into 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety revealed their selectivity and potency for cyclooxygenase-2 (COX-2) inhibition. This study found compounds with significant anti-inflammatory activity and pharmacokinetic properties, indicating their potential for development into injectable COX-2 specific inhibitors (Pal et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3S/c1-22-17(15-8-5-9-16(18)12-15)13-19-23(20,21)11-10-14-6-3-2-4-7-14/h2-12,17,19H,13H2,1H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAJZYCMNMCYSZ-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C=CC1=CC=CC=C1)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(CNS(=O)(=O)/C=C/C1=CC=CC=C1)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-phenylethenesulfonamide |
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